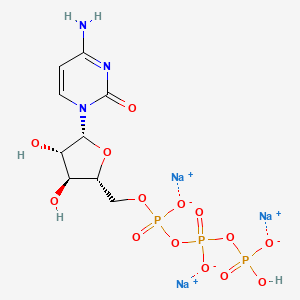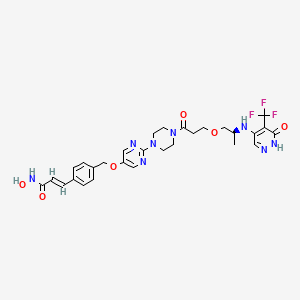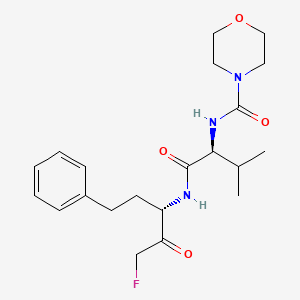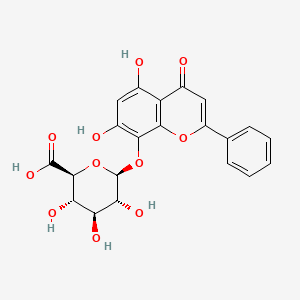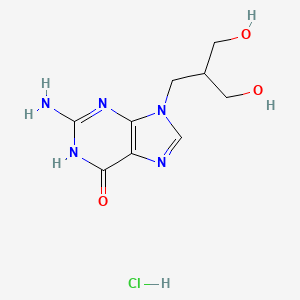
Tiviciclovir (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily known for its role as a hepatitis B virus inhibitor . This compound is used extensively in scientific research due to its antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tiviciclovir (hydrochloride) are not explicitly detailed in available literature. Typically, the production of antiviral agents involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and efficacy.
化学反応の分析
Types of Reactions
Tiviciclovir (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure.
Reduction: This reaction involves the gain of electrons, potentially modifying the compound’s antiviral properties.
Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of Tiviciclovir (hydrochloride) include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions are typically modified guanosine analogs with altered antiviral properties. These modifications can enhance or reduce the compound’s efficacy against hepatitis B virus.
科学的研究の応用
Tiviciclovir (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Employed in research to understand the mechanisms of viral inhibition and the role of guanosine analogs in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hepatitis B and other viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
作用機序
Tiviciclovir (hydrochloride) exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It acts as a guanosine analog, interfering with the viral DNA polymerase enzyme, which is essential for viral replication. This inhibition prevents the virus from multiplying and spreading within the host .
類似化合物との比較
Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness of Tiviciclovir (hydrochloride)
Tiviciclovir (hydrochloride) is unique due to its specific activity against hepatitis B virus. Unlike other guanosine analogs, it has been shown to be particularly effective in inhibiting this virus, making it a valuable compound in antiviral research and therapy .
特性
分子式 |
C9H14ClN5O3 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13N5O3.ClH/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16;/h4-5,15-16H,1-3H2,(H3,10,12,13,17);1H |
InChIキー |
JODBQWKNQLOGAZ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


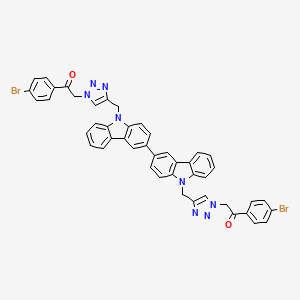
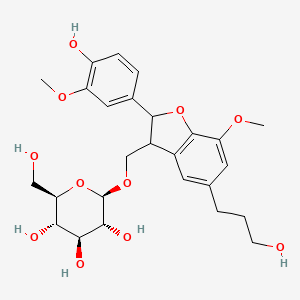
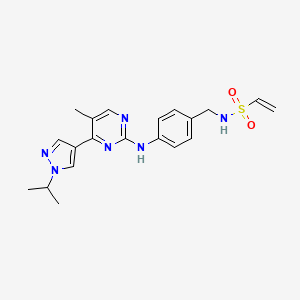
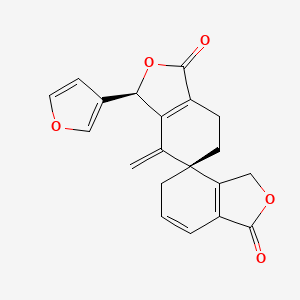
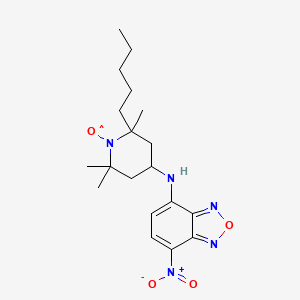
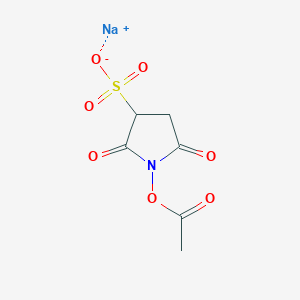
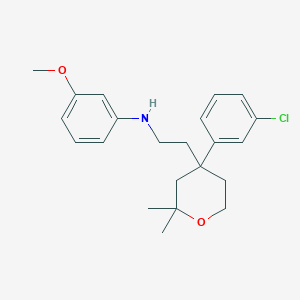
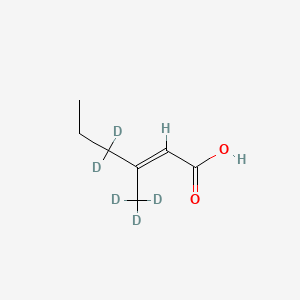
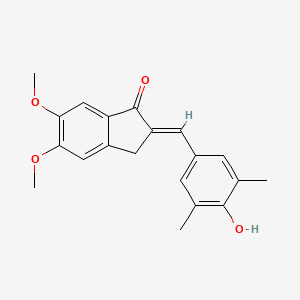
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
